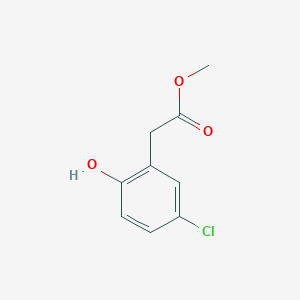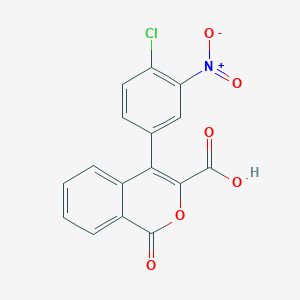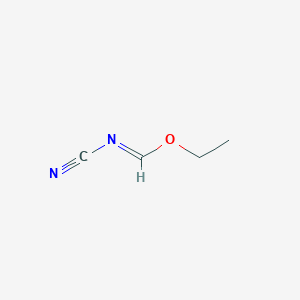
3-Cyano-2-phenylpropanoic acid
描述
3-Cyano-2-phenylpropanoic acid is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol It is a derivative of phenylpropanoic acid, characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to the propanoic acid backbone
作用机制
Target of Action
It’s known that cyano and phenyl groups often interact with various enzymes and receptors in the body, which could potentially be the targets .
Mode of Action
It’s known that the compound can provide protons to stabilize certain complexes by hydrogen bonding . This could lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
The compound’s ability to provide protons and form hydrogen bonds suggests that it may influence ph-dependent biochemical pathways .
Result of Action
Its ability to provide protons and form hydrogen bonds suggests that it may influence the structure and function of target molecules, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of 3-Cyano-2-phenylpropanoic acid. For instance, its ability to provide protons suggests that it may be particularly active in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions
3-Cyano-2-phenylpropanoic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzyl cyanide with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions typically include:
Reagents: Benzyl cyanide, ethyl chloroacetate, base (e.g., sodium hydroxide)
Solvent: Organic solvents such as ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
3-Cyano-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-amino-2-phenylpropanoic acid.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-Cyano-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
相似化合物的比较
Similar Compounds
- 2-Cyano-3-phenylpropanoic acid
- 3-Cyano-2,4-difluorophenylboronic acid
- 2-Cyano-4-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Cyano-2-phenylpropanoic acid is unique due to its specific structural features, including the cyano and phenyl groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
属性
IUPAC Name |
3-cyano-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQKMPPVQSLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901634 | |
| Record name | NoName_768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)



![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline](/img/structure/B3137805.png)







